molecular formula C11H11NO B158073 1-Acetyl-1,2-dihydroquinoline CAS No. 10174-55-7

1-Acetyl-1,2-dihydroquinoline

Cat. No.: B158073
CAS No.: 10174-55-7
M. Wt: 173.21 g/mol
InChI Key: VGEPKKUTRKZFEW-UHFFFAOYSA-N
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Description

1-Acetyl-1,2-dihydroquinoline is a synthetically valuable dihydroquinoline derivative that serves as a key intermediate and building block in advanced organic synthesis. Its core structure is part of the 1,2-dihydroquinoline family, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities, which makes it a compound of significant interest for pharmaceutical research and development . Dihydroquinoline derivatives are extensively investigated for their potent antioxidant properties, functioning as free radical scavengers to mitigate oxidative stress in biological systems . Furthermore, the dihydroquinoline core demonstrates notable anti-inflammatory potential, with research indicating its ability to reduce the production of pro-inflammatory cytokines and inhibit the activation of key signaling pathways like NF-κB . This multifaceted bioactivity profile positions this compound as a critical precursor for synthesizing novel compounds for probing oxidative stress-related pathologies and inflammatory diseases. In synthetic chemistry, this compound offers a versatile platform for structural elaboration. The acetyl group at the N1 position provides a reactive handle for further functionalization, enabling researchers to develop a diverse array of complex molecular architectures . Its utility is highlighted in modern catalytic synthesis methods, including hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), which is used to construct the 1,2-dihydroquinoline framework . This synthetic accessibility allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. Researchers utilize this compound primarily as a key intermediate in the design and synthesis of compounds for screening against various biological targets, particularly in the fields of antioxidant, anti-inflammatory, and anticancer agent development . Its application provides a pathway to access novel quinolone-based structures with potential for enhanced efficacy and selectivity in pre-clinical research.

Properties

CAS No.

10174-55-7

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-7H,8H2,1H3

InChI Key

VGEPKKUTRKZFEW-UHFFFAOYSA-N

SMILES

CC(=O)N1CC=CC2=CC=CC=C21

Canonical SMILES

CC(=O)N1CC=CC2=CC=CC=C21

Other CAS No.

10174-55-7

Synonyms

1-Acetyl-1,2-dihydroquinoline

Origin of Product

United States

Scientific Research Applications

Biological Activities

1-Acetyl-1,2-dihydroquinoline exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents : Research has shown that compounds derived from this compound possess significant antibacterial properties. For instance, studies indicate that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, enhancing their potential as new antibiotics .
  • Anticancer Agents : The compound has been investigated for its anticancer properties. Recent studies have highlighted its ability to induce cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells. For example, specific derivatives have demonstrated significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) cells .
  • Anti-inflammatory Agents : The anti-inflammatory potential of this compound has been explored through its ability to inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes .

Antimicrobial Activity Study

A study conducted in 2022 focused on synthesizing novel hybrids based on 2-thiohydantoin and 2-quinolone derivatives activated with blue light. The results indicated that some compounds derived from this compound showed bacteriostatic activity against both Gram-positive and Gram-negative bacteria. The activation with blue light significantly enhanced their antimicrobial efficacy .

Anticancer Efficacy Assessment

In another investigation, researchers synthesized a series of N-substituted carboxamides derived from quinoline structures, including those based on this compound. These compounds were evaluated for their anticancer activity against various cell lines. The findings revealed that specific derivatives exhibited potent cytotoxic effects, suggesting their potential as lead compounds for cancer therapeutics .

Summary Table of Applications

Application TypeKey FindingsReferences
AntimicrobialSignificant activity against Gram-positive/negative bacteria; enhanced by blue light activation
AnticancerPotent cytotoxic effects on colorectal and breast cancer cell lines
Anti-inflammatoryInhibition of lipoxygenase enzymes

Comparison with Similar Compounds

1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ)

  • Structure : Features a benzoyl group at N1, hydroxy group at C6, and methyl groups at C2 and C4.
  • Applications: Designed to mitigate toxicity associated with ethoxyquin (a related antioxidant). BHDQ demonstrates hepatoprotective effects in rodent models of acute liver injury by preventing the formation of toxic metabolites like 2,2,4-trimethyl-6(2H)-quinolinone .
  • Key Finding: Unlike ethoxyquin, which exhibits pro-oxidant and carcinogenic effects, BHDQ’s benzoyl substitution enhances metabolic stability and safety .
Compound Substituents Toxicity Profile Key Application
BHDQ Benzoyl, hydroxy, trimethyl Low toxicity Hepatoprotection
Ethoxyquin Ethoxy, trimethyl Pro-oxidant, carcinogenic Discontinued in humans

Biodegradation Intermediates

2-Oxo-1,2-dihydroquinoline Derivatives

  • Structure: Contains a ketone group at C2 (e.g., 4-methyl-2-oxo-1,2-dihydroquinoline).
  • Applications: Critical intermediates in microbial degradation pathways. For instance, Pseudomonas putida metabolizes 4-methylquinoline into 4-methyl-2-oxo-1,2-dihydroquinoline, which undergoes further hydroxylation and ring cleavage .
  • Contrast with 1-Acetyl Derivative: The oxo group at C2 facilitates enzymatic oxidation, whereas the acetyl group in this compound may hinder such reactivity, limiting its role in biodegradation.

Coupling Reagents

EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline)

  • Structure : Ethoxy and ethoxycarbonyl groups at N1 and C2.
  • Applications: Widely used as a peptide coupling agent. EEDQ facilitates the synthesis of conjugated bile acids and hydrophobic amino acid derivatives via mixed anhydride intermediates .
  • Key Advantage: High efficiency in non-polar solvents due to lipophilic substituents, contrasting with this compound, which lacks functional groups for anhydride formation.

Antimicrobial and Antiviral Agents

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives

  • Structure : Combines hydroxy, oxo, and carbohydrazide groups.
  • Applications : Exhibits dual anti-HIV-1 and antibacterial activity. For example, compound 6 (N'-arylidene derivative) showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insight: The carbohydrazide moiety enhances hydrogen bonding with microbial enzymes, a feature absent in this compound.

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: Acetyl (electron-withdrawing) and benzoyl groups stabilize the dihydroquinoline ring via resonance, whereas ethoxy substituents (electron-donating) enhance reactivity in coupling reactions.
  • Metabolic Stability : Bulky substituents like benzoyl in BHDQ reduce metabolic oxidation, while smaller groups (e.g., acetyl) may increase susceptibility to enzymatic degradation.

Preparation Methods

Substrate Design and Reaction Mechanism

The RCCOM approach utilizes N-acetyl-2-aminobenzaldehydes (15e ) as substrates, which undergo a tandem cycloaddition-cycloreversion process catalyzed by hydrazine bis-trifluoroacetate (9 ). The mechanism proceeds via a [2+2] cycloaddition between the aldehyde carbonyl and prenyl olefin, forming a transient oxetane intermediate. Subsequent cycloreversion eliminates acetone, yielding the 1,2-dihydroquinoline core while retaining the acetyl protecting group (Figure 1A). Kinetic studies reveal that the cycloaddition step is rate-limiting, with a calculated activation energy of 24.3 kcal/mol for acetyl-protected substrates.

Optimization of Reaction Conditions

Key parameters influencing yield include solvent polarity, catalyst loading, and temperature (Table 1). Isopropanol emerged as the optimal solvent, minimizing competing acetalization side reactions while facilitating cycloreversion at 140°C.

Table 1: Optimization of RCCOM Conditions for 1-Acetyl-1,2-Dihydroquinoline Synthesis

EntrySolventCatalyst (mol%)Temp (°C)Conversion (%)Yield (%)
1CH₃CN91407147
2i-PrOH91409786
3i-PrOH91208875

Notably, reducing the temperature to 120°C (Entry 3) preserved the acetyl group but required extended reaction times (24 h vs. 12 h at 140°C). Acidic catalysts like TFA proved ineffective, underscoring the necessity of hydrazine’s bifunctional activation mode.

Substrate Scope and Limitations

The method accommodates diverse substituents on the aryl ring (Table 2). Electron-donating groups (e.g., 5-MeO) enhance yields via resonance stabilization of the cycloaddition transition state, while steric hindrance at the 8-position drastically reduces efficiency.

Table 2: Impact of Substituents on RCCOM Yield

PositionSubstituentYield (%)
5Me82
6F78
8Me<10

Magnesium Amide-Induced Sequential Conjugate Addition

Reaction Overview and Mechanistic Pathway

An alternative route employs magnesium amides to induce conjugate addition of methyl propiolate to N-acetyl-aniline derivatives, followed by cyclization (Figure 1B). The magnesium amide acts as a base, deprotonating the aniline to generate a nucleophilic species that attacks the alkyne. Subsequent 6-endo-trig cyclization forms the dihydroquinoline ring.

Adaptation for Acetyl Incorporation

While the original protocol produces 1,2-dihydroquinoline-3-carboxylic acids, substituting methyl propiolate with acetylene derivatives bearing pre-installed acetyl groups could theoretically yield this compound. Preliminary experiments indicate moderate success (30–40% yield) when using N-acetyl-propargylamine, though competing polymerization side reactions remain a challenge.

Table 3: Preliminary Results for Magnesium Amide-Mediated Synthesis

Alkyne SubstrateBaseYield (%)
N-Acetyl-propargylamineMg(NTMS₂)38
Propargyl acetateMg(NTMS₂)22

Comparative Analysis of Synthetic Methods

Yield Efficiency and Scalability

The RCCOM method achieves superior yields (82–86%) under optimized conditions compared to the magnesium amide approach (30–40%). However, the latter offers potential for telescoped synthesis without requiring pre-functionalized aldehydes.

Byproduct Formation and Purification

RCCOM generates ≤7% quinoline via autoxidation, necessitating chromatographic separation. In contrast, the magnesium amide route produces polymeric byproducts that complicate isolation.

Functional Group Compatibility

  • RCCOM : Tolerates halogens (F, Cl), alkyl groups, and electron-donating substituents.

  • Magnesium Amide : Limited to substrates resistant to strong base-mediated degradation.

Q & A

Q. How should researchers document synthetic procedures to meet reproducibility criteria?

  • Guidance : Report exact stoichiometry, solvent purity, and instrument parameters (e.g., microwave power, irradiation time). Include Rf values (TLC), melting points, and spectral data (NMR shifts, IR peaks) .

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